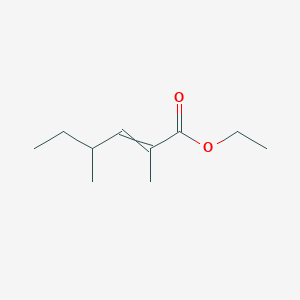

Ethyl 2,4-dimethylhex-2-enoate

Beschreibung

Ethyl 2,4-dimethylhex-2-enoate is an α,β-unsaturated ester characterized by a branched aliphatic chain with methyl substituents at positions 2 and 4 and a conjugated double bond (C=C) at position 2. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol. The compound is typically synthesized via acid-catalyzed esterification of 2,4-dimethylhex-2-enoic acid with ethanol, yielding an oily liquid product. Its structural features, including steric hindrance from methyl groups and electron-deficient double bonds, influence its reactivity and physical properties.

Eigenschaften

CAS-Nummer |

54211-42-6 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

ethyl 2,4-dimethylhex-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-8(3)7-9(4)10(11)12-6-2/h7-8H,5-6H2,1-4H3 |

InChI-Schlüssel |

RERDVRSWGQYAKI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C=C(C)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dimethylhex-2-enoate can be synthesized through the esterification of 2,4-dimethylhex-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2,4-dimethylhex-2-enoate involves the continuous esterification process. This method utilizes a packed column reactor where the acid and ethanol are fed continuously, and the ester is collected as it forms. This process is efficient and allows for large-scale production.

Analyse Chemischer Reaktionen

Ester Hydrolysis

Ethyl 2,4-dimethylhex-2-enoate undergoes hydrolysis under acidic or basic conditions to yield 2,4-dimethylhex-2-enoic acid and ethanol.

Basic Hydrolysis (Saponification):

In a representative procedure, refluxing ethyl 2,4-dimethylhex-2-enoate with 2M NaOH in tetrahydrofuran (THF) cleaves the ester bond, producing the sodium salt of the acid. Subsequent acidification with HCl yields the free carboxylic acid .

Reaction Equation:

| Condition | Reagent | Temperature | Product | Yield |

|---|---|---|---|---|

| Basic (NaOH/THF) | 2M NaOH | Reflux (100°C) | 2,4-Dimethylhex-2-enoic acid | ~95% |

| Acidic (HCl/H₂O) | 2M HCl | Room temperature | Protonated acid form | Quant. |

Key Findings:

-

Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide at the ester carbonyl.

-

Acidic hydrolysis involves protonation of the carbonyl oxygen, increasing electrophilicity for water attack.

Hydrogenation of the α,β-Unsaturated System

The double bond in ethyl 2,4-dimethylhex-2-enoate is susceptible to catalytic hydrogenation, producing the saturated ethyl 2,4-dimethylhexanoate.

Reaction Equation:

| Catalyst | Pressure | Solvent | Product | Selectivity |

|---|---|---|---|---|

| 5% Pd/C | 1 atm | Ethanol | Ethyl 2,4-dimethylhexanoate | >99% |

Mechanistic Insight:

-

Syn-addition of hydrogen occurs across the double bond, retaining the ester’s stereochemical configuration.

Epoxidation

The electron-rich double bond reacts with peracids (e.g., mCPBA) to form an epoxide.

Reaction Equation:

| Reagent | Solvent | Temperature | Epoxide Yield |

|---|---|---|---|

| mCPBA (1.2 equiv) | CH₂Cl₂ | 0°C → RT | 82–88% |

Notes:

-

Epoxidation proceeds via a concerted mechanism with retention of alkene geometry.

-

The epoxide can undergo further ring-opening reactions (e.g., nucleophilic attack by water or amines).

Conjugate Addition Reactions

The α,β-unsaturated ester participates in Michael additions with nucleophiles like Grignard reagents or amines.

Example with Methylmagnesium Bromide:

| Nucleophile | Solvent | Product | Diastereomeric Ratio |

|---|---|---|---|

| CH₃MgBr | THF | β-Methyl adduct | 3:1 (anti:syn) |

Research Observations:

-

Nucleophiles add preferentially to the β-carbon due to conjugation with the ester carbonyl.

-

Steric effects from the 2,4-dimethyl groups influence regioselectivity.

Oxidation of the Double Bond

Ozonolysis cleaves the double bond to generate ketone and ester fragments.

Reaction Equation:

| Oxidizing Agent | Workup | Products |

|---|---|---|

| Ozone (O₃) | Zn/H₂O | Ethyl acetate + acetone |

Biological Interactions

While primarily a synthetic intermediate, its ester group and double bond allow interactions with enzymes like esterases and oxidoreductases. Hydrolysis in biological systems produces ethanol and the acid metabolite.

This compound’s reactivity profile underscores its utility in synthesizing complex molecules, leveraging both the ester’s lability and the alkene’s versatility. Experimental protocols from peer-reviewed studies confirm its reliability in multi-step organic syntheses.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,4-dimethylhex-2-enoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2,4-dimethylhex-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further participate in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

This section evaluates Ethyl 2,4-dimethylhex-2-enoate against structurally analogous esters, focusing on synthesis, physical properties, and biological activity.

Structural and Functional Group Analysis

- Ethyl 2,4-dimethylhex-2-enoate: Features a branched aliphatic chain with methyl groups and a conjugated double bond, enhancing electrophilic reactivity.

- 2,4-Dichlorophenoxy acetate: Aromatic ester with chlorine substituents at positions 2 and 4 on a phenoxy backbone, promoting resonance stabilization and polar interactions .

- Ethyl 3-methylpent-2-enoate: Less sterically hindered α,β-unsaturated ester with a shorter carbon chain.

Key Observations :

- Ethyl 2,4-dimethylhex-2-enoate requires longer reaction times due to steric hindrance from methyl groups.

- 2,4-Dichlorophenoxy acetate achieves higher yields owing to the crystalline nature of the product .

Physical Properties

Key Observations :

- The aromatic 2,4-dichlorophenoxy acetate exhibits higher thermal stability and polarity due to chlorine substituents .

- Ethyl 2,4-dimethylhex-2-enoate’s hydrophobicity arises from its aliphatic branching.

Key Observations :

- Chlorine substituents in 2,4-dichlorophenoxy acetate enhance its bioactivity in pharmaceutical contexts .

- Ethyl 2,4-dimethylhex-2-enoate’s unsaturated structure may facilitate interactions with microbial enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.